Fenretinide - d4, also known as 4-Hydroxy Fenretinide-d4, is a deuterium-labeled analogue of Fenretinide, a synthetic retinoid derivative of all-trans-retinoic acid. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, modifies the pharmacokinetic properties of the parent compound, which can enhance its stability and reduce metabolic degradation .
Fenretinide - d4 belongs to the class of compounds known as retinoids, which are derivatives of vitamin A. It is classified as a synthetic retinoid due to its structural modifications aimed at improving therapeutic efficacy and reducing toxicity compared to its natural counterparts. The compound is sourced from specialized chemical suppliers and is produced under stringent quality control to ensure isotopic labeling accuracy .
The synthesis of Fenretinide - d4 typically involves deuteration processes where deuterated reagents or solvents are employed. This can be achieved through various methods:
The specific reaction conditions can vary but generally require controlled environments to maintain the integrity of the deuterium labeling.
The molecular formula for Fenretinide - d4 is , with a molecular weight of approximately 395.57 g/mol. The compound features a complex structure characterized by multiple double bonds and functional groups that contribute to its biological activity:
The incorporation of deuterium alters the compound's physical properties and metabolic behavior compared to non-deuterated counterparts.
Fenretinide - d4 can undergo various chemical reactions typical for retinoids:
These reactions are critical for understanding the compound's reactivity and potential interactions in biological systems.
Fenretinide - d4 exhibits mechanisms similar to its parent compound, primarily through:
This dual action enhances its potential as an anticancer agent by promoting programmed cell death in malignancies while minimizing side effects associated with traditional therapies.
Fenretinide - d4 possesses distinct physical properties:
These properties are essential for handling and application in laboratory settings.
Fenretinide - d4 is utilized across various scientific domains:
The versatility of Fenretinide - d4 makes it a valuable tool in research aimed at understanding drug metabolism and therapeutic efficacy.
Fenretinide-d4 (C₂₆H₂₉D₄NO₂; MW: 395.57 g/mol) is a deuterium-labeled analog of the synthetic retinoid fenretinide (4-HPR). The deuterium atoms replace all four hydrogens at the ortho and meta positions of the phenolic ring, yielding the isotopic pattern [2H] at C-3' and C-5' (adjacent to the hydroxyl group) and C-2' and C-6' (adjacent to the amide linkage). This modification is structurally confirmed via the SMILES notation:O=C(/C=C(/C=C/C=C(/C=C/C1=C(CCCC1(C)C)C)C)C)NC2=C(C([2H])=C(C([2H])=C2[2H])O)[2H]
[1] [4]. The isotopic labeling preserves the parent compound’s retinoid backbone, including the polyene chain and β-ionone ring, ensuring biological equivalence while enabling traceability in assays [2] [9].
Synthesis typically involves catalytic deuteration of fenretinide precursors. The most common route utilizes acid-catalyzed H/D exchange on the phenolic ring of the 4-hydroxyphenyl moiety prior to coupling with retinoic acid derivatives. Alternatively, fully deuterated aniline intermediates (e.g., 4-aminophenol-d4) are condensed with retinoyl chloride under Schotten-Baumann conditions. The process requires anhydrous environments to prevent isotopic dilution, followed by purification via preparative HPLC. Suppliers like MedChemExpress and Tocris Bioscience provide certified batches (CAS: 2118244-64-5) with ≥95% chemical purity [1] [4] [8].
Fenretinide-d4 exhibits near-identical solubility to non-deuterated fenretinide due to minimal deuterium effects on hydrophobicity:
The log P (octanol-water partition coefficient) of fenretinide-d4 is estimated at ~7.5, mirroring fenretinide’s extreme lipophilicity. This high log P arises from:
Table 2: Partitioning Behavior of Fenretinide-d4
Solvent System | Partition Coefficient (Log P) | Experimental Method |
---|---|---|
Octanol/Water | 7.4–7.6 | Shake-flask/LC-MS/MS |
Chloroform/Water | 6.9–7.1 | HPLC retention time extrapolation |
Membrane Bilayers | High affinity | Surface plasmon resonance |
Fenretinide-d4 is photosensitive due to its conjugated tetraene chain:
Fenretinide-d4 serves as an internal standard (IS) in LC-MS/MS bioanalysis due to its co-elution with fenretinide and distinct mass shift:
Table 3: LC-MS/MS Parameters for Fenretinide-d4 in Bioanalysis
Analyte | Transition (m/z) | Retention Time (min) | Matrix Effect (%) |
---|---|---|---|
Fenretinide-d4 (IS) | 396.3 → 287.2 | 4.2 | 98.5 |
Fenretinide | 392.3 → 283.2 | 4.2 | 102.1 |
4-oxo-4-HPR | 406.3 → 297.2 | 3.8 | 97.8 |
Deuterated analogs enable discrimination of endogenous vs. administered compounds:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: